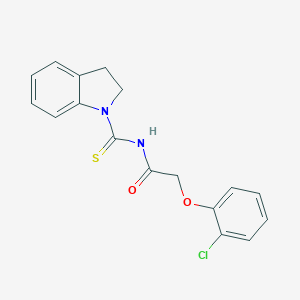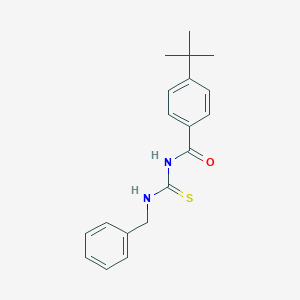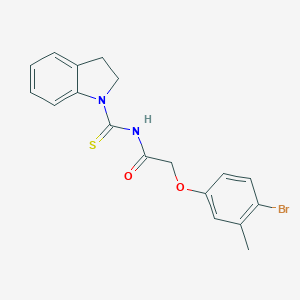![molecular formula C19H22N2O5S B321034 METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321034.png)
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a research compound with the molecular formula C19H22N2O5S and a molecular weight of 390.5 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and anilino groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: This compound is used in organic synthesis and as a dye intermediate.
Benzoic acid, 4-amino-, methyl ester: Another similar compound used in the synthesis of guanidine alkaloids.
Uniqueness
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its combination of a sulfonyl group with benzyl and anilino moieties, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H22N2O5S |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
methyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H22N2O5S/c1-21(14-15-6-4-3-5-7-15)27(24,25)17-10-8-16(9-11-17)20-18(22)12-13-19(23)26-2/h3-11H,12-14H2,1-2H3,(H,20,22) |
Clave InChI |
ZVXDQQXILFYFIX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
SMILES canónico |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(4-Bromo-2-methylphenoxy)acetyl]carbamothioyl}amino)benzamide](/img/structure/B320952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-[(2-chlorophenoxy)acetyl]thiourea](/img/structure/B320953.png)

![N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320957.png)
![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)

![3-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320964.png)

![4-tert-butyl-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320967.png)
![4-tert-butyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320968.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320969.png)
![4-tert-butyl-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B320972.png)

![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320974.png)
